molecular formula C3H6N2O3 B13838334 2-Propanone, 1-(nitroamino)-

2-Propanone, 1-(nitroamino)-

Cat. No.: B13838334
M. Wt: 118.09 g/mol
InChI Key: CXWGXWCRRRODLP-UHFFFAOYSA-N
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Description

2-Propanone, 1-(nitroamino)-, also known by its CAS number 163936-88-7, is a chemical compound with the molecular formula C3H6N2O3 It is characterized by the presence of a nitroamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(nitroamino)- typically involves the nitration of 2-propanone (acetone) under controlled conditionsThe reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 2-Propanone, 1-(nitroamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(nitroamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 1-(nitroamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(nitroamino)- involves its interaction with molecular targets through its nitroamino group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-(nitroamino)- is unique due to the presence of both a nitro group and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

N-(2-oxopropyl)nitramide

InChI

InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3

InChI Key

CXWGXWCRRRODLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN[N+](=O)[O-]

Origin of Product

United States

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